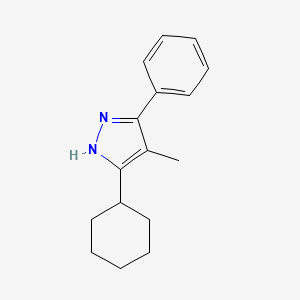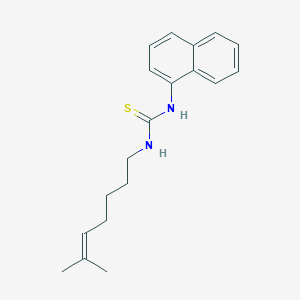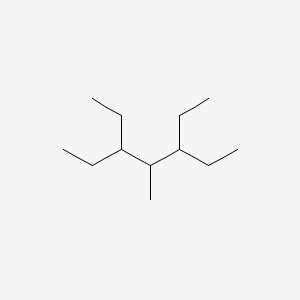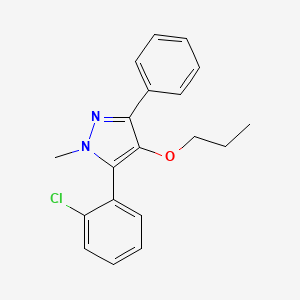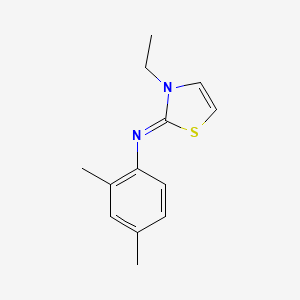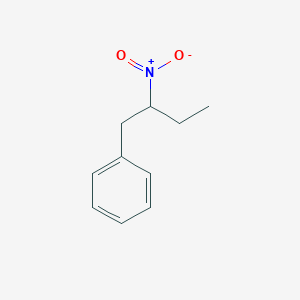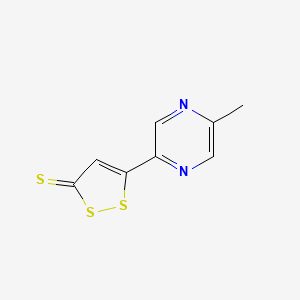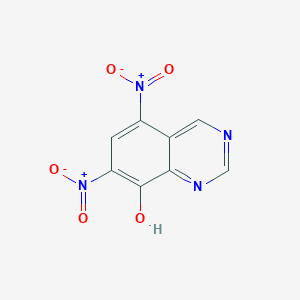
5,7-Dinitroquinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dinitroquinazolin-8-ol: is a chemical compound belonging to the quinazoline family, characterized by its two nitro groups at positions 5 and 7 and a hydroxyl group at position 8 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitroquinazolin-8-ol typically involves the nitration of quinazolin-8-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dinitroquinazolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate in the presence of catalysts like Raney nickel or iron chloride in methanol.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products:
Reduction: 5-Amino-7-nitroquinazolin-8-ol and 5,7-diaminoquinazolin-8-ol.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: 5,7-Dinitroquinazolin-8-ol is used as a precursor in the synthesis of various quinazoline derivatives, which are studied for their potential biological activities .
Biology and Medicine: Quinazoline derivatives, including those derived from this compound, have shown promise in various biological applications such as antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, quinazoline derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5,7-Dinitroquinazolin-8-ol and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
5,7-Dinitroquinolin-8-ol: Similar structure with a quinoline ring instead of a quinazoline ring.
Quinazolinone Derivatives: Compounds with similar biological activities but different functional groups.
Uniqueness: 5,7-Dinitroquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazoline and quinoline derivatives .
Properties
CAS No. |
62011-96-5 |
|---|---|
Molecular Formula |
C8H4N4O5 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
5,7-dinitroquinazolin-8-ol |
InChI |
InChI=1S/C8H4N4O5/c13-8-6(12(16)17)1-5(11(14)15)4-2-9-3-10-7(4)8/h1-3,13H |
InChI Key |
KCHXASRSHMUUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


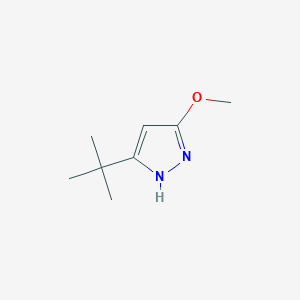
![4-Chloro-2-[(ethylsulfanyl)methyl]aniline](/img/structure/B14549791.png)
![N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14549805.png)
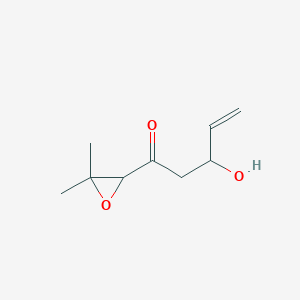
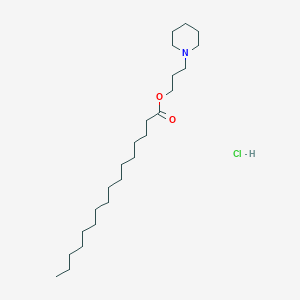
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl-](/img/structure/B14549814.png)
![Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate](/img/structure/B14549819.png)
